SY-5609
Description
Molecular Characterization of SY-5609
Structural Design and Chemical Composition
Core Molecular Architecture
This compound’s structure ($$ \text{C}{23}\text{H}{26}\text{F}{3}\text{N}{6}\text{OP} $$) features a multifunctional indole scaffold substituted at the 3- and 7-positions (Figure 1). The 3-position harbors a 5-trifluoromethylpyrimidine group linked to a (3S)-6,6-dimethylpiperidine moiety, while the 7-position contains a dimethylphosphine oxide group. The 6-cyano substitution on the indole ring enhances hydrophobic interactions within the CDK7 binding pocket.
| Molecular Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{26}\text{F}{3}\text{N}{6}\text{OP} $$ |
| Molecular Weight | 490.5 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| XLogP3 | 2.7 |
| Rotatable Bonds | 4 |
Table 1: Key physicochemical properties of this compound.
Critical Functional Groups
The dimethylphosphine oxide group serves dual roles: (1) forming an intramolecular hydrogen bond with the indole NH to stabilize a low-energy conformation, and (2) participating in water-mediated interactions with Lys41 and Asp155 in the CDK7 active site. The 5-trifluoromethylpyrimidine engages in π-π stacking with Phe91 (gatekeeper residue), while the (3S)-6,6-dimethylpiperidine forms a salt bridge with Asp97, critical for binding specificity.
Three-Dimensional Binding Conformation
Molecular dynamics simulations (50 ns) reveal this compound adopts a rigid, planar conformation within the CDK7/cyclin H/MAT1 complex (PDB: 7B5Q). Key interactions include:
Evolutionary Development Pathway
Precursor Compound Optimization
Early analogs suffered from poor selectivity (CDK2 IC₅₀ = 120 nM) and metabolic instability. Introduction of the 6,6-dimethylpiperidine and 7-dimethylphosphine oxide groups reduced off-target activity by >1,000-fold (CDK2 IC₅₀ > 10,000 nM).
Structure-Activity Relationship (SAR) Profiling
SAR studies identified critical modifications:
- Pyrimidine 5-position : Trifluoromethyl enhanced potency (KD = 0.065 nM vs. 2.1 nM for H-substituted analogs).
- Piperidine stereochemistry : (S)-configuration improved CDK7 binding by 15-fold compared to (R).
- Indole 6-cyano : Increased cellular permeability (Papp = 12 × 10⁻⁶ cm/s) and reduced efflux ratio (ER = 1.2).
Rational Design for CDK7 Specificity
This compound’s selectivity stems from:
- P-loop compatibility : CDK7’s Ala24 accommodates the dimethylphosphine oxide, while CDK2’s Lys89 causes steric clash.
- Salt bridge network : The piperidine-Asp97 interaction is absent in CDK9/12 due to divergent active-site residues.
- C-helix positioning : CDK7’s unique activation loop conformation allows deeper indole penetration.
Pharmacological Classification
Type I Non-Covalent Inhibition Mechanism
As a Type I inhibitor , this compound binds the active DFG-in conformation of CDK7, competing with ATP for the hydrophobic pocket. Unlike covalent inhibitors (e.g., THZ1), it avoids off-target reactivity with cysteine residues, reducing toxicity risks.
Kinome-Wide Selectivity Profiling
In a 369-kinase panel, this compound exhibited >100-fold selectivity for CDK7 over all other kinases at 1 μM. Key off-targets include:
| Kinase | IC₅₀ (nM) | Fold Selectivity |
|---|---|---|
| CDK7 | 0.065 | 1 |
| CDK12 | 1,200 | 18,461 |
| CDK9 | 2,300 | 35,384 |
| CDK2 | >10,000 | >153,846 |
Table 2: Selectivity profile of this compound across CDK family members.
Comparative Analysis with Covalent CDK7 Inhibitors
Covalent inhibitors like THZ1 achieve potency through Cys312 modification but suffer from:
- Reactive metabolite risk : Thioester intermediates may covalently modify off-target proteins.
- Resistance mutations : C312S mutations abrogate THZ1 activity but spare this compound.
- Pharmacokinetics : this compound’s noncovalent binding enables linear dose-exposure relationships (AUC₀–24 = 12,300 ng·h/mL at 50 mg/kg).
Properties
IUPAC Name |
7-dimethylphosphoryl-3-[2-[[(3S)-6,6-dimethylpiperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N6OP/c1-22(2)8-7-14(10-30-22)31-21-29-12-17(23(24,25)26)18(32-21)16-11-28-19-15(16)6-5-13(9-27)20(19)34(3,4)33/h5-6,11-12,14,28,30H,7-8,10H2,1-4H3,(H,29,31,32)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJOUBVVSQDIRC-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N6OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417302-07-7 | |
| Record name | SY-5609 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2417302077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SY-5609 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SY-5609 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6044C3O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Intermediate 19
A common intermediate for both fragments is synthesized via:
-
S<sub>N</sub>Ar Reaction : Coupling of protected indole 17 with chiral amine 18 .
-
Deprotection : Sequential removal of phenylsulfonyl and Boc groups.
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Cs<sub>2</sub>CO<sub>3</sub>, DMSO, 80°C | Intermediate 19 | 61% |
Intermediate 25
A methylthio-pyrimidine derivative is prepared via:
-
Suzuki-Miyaura Coupling : Reaction of pyrimidine 23 with boronic acid 24 .
-
Oxidation : m-CPBA converts methylthio to methylsulfonyl.
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Pd(PPh<sub>3</sub>)<sub>4</sub>, dioxane/H<sub>2</sub>O, 100°C | Compound 25 | 54% |
| 2 | m-CPBA, DCM/THF, rt | Compound 26 | 95% |
Final Assembly and Optimization
Coupling of Fragments
-
S<sub>N</sub>Ar Reaction : Fragment 1 (amine 45 ) reacts with Fragment 2 (pyrimidine 49 ) in the presence of Cs<sub>2</sub>CO<sub>3</sub>.
-
Phosphine Oxide Installation : Palladium-catalyzed coupling introduces the dimethylphosphine oxide group.
| Step | Reagents/Conditions | Final Product | Yield |
|---|---|---|---|
| 1 | Pd(OAc)<sub>2</sub>, cataCXium, toluene/H<sub>2</sub>O, 120°C | This compound | 72% |
Critical Structural Features
-
Dimethyl Phosphine Oxide : Stabilizes intramolecular hydrogen bonds with indole and water-mediated interactions with CDK7’s Lys41 and Asp155.
-
6,6-Dimethyl Piperidine : Projects toward CDK7’s hydrophobic Val100, enabling selectivity over CDK2 (Lys89) and CDK9/12 (Gly).
Molecular Dynamics Insights
A 50 ns simulation of this compound bound to CDK7 revealed:
-
Stable Binding : Intramolecular hydrogen bonds between phosphine oxide and indole persist, anchoring the ligand.
-
Selectivity Drivers :
| Interaction | CDK7 Residue | Selectivity Rationale |
|---|---|---|
| H-bond | Asp155 | Water-mediated binding to catalytic lysine |
| Van der Waals | Val100 | Clashes with CDK2’s Lys89 |
Pharmacokinetic and In Vivo Validation
This compound’s oral bioavailability is confirmed via:
Chemical Reactions Analysis
Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts alkylation | Electrophilic aromatic substitution | Intermediate 49 |
| 2 | Nucleophilic aromatic substitution (SNAr) | Chiral amine 45 , polar aprotic solvent | Intermediate 49 + 45 adduct |
| 3 | Palladium-catalyzed coupling | Dimethylphosphine oxide, Pd catalyst | Final SY-5609 product |
| 4 | Bartoli indole synthesis | m-CPBA oxidation, sodium thiomethoxide | Indole intermediate 53 |
| 5 | Cyanation | CuCN, bromination/Boc protection | Nitrile-functionalized intermediate |
-
The Friedel-Crafts reaction generates the indole core structure, while SNAr installs a chiral amine critical for binding selectivity .
-
A palladium-catalyzed coupling introduces the dimethylphosphine oxide group, enhancing metabolic stability and CDK7 binding affinity .
Structural Features Influencing Reactivity
This compound’s structure (C23H26F3N6OP) includes several functional groups critical to its activity:
Functional Group Analysis
-
The 6,6-dimethylpiperidine group creates steric clashes with Lys89 in CDK2, conferring >4,000-fold selectivity for CDK7 over other kinases .
-
The C6 nitrile forms a water-mediated hydrogen bond with Glu20, stabilizing the P-loop conformation .
Molecular Interactions and Dynamics
Molecular dynamics simulations (50 ns) reveal this compound’s binding mechanism (Figure 4 in ):
Key Interactions with CDK7
-
Hydrogen bonds : Indole NH to Asp155, phosphine oxide to Lys41 (catalytic residue) .
-
Hydrophobic contacts : 6,6-Dimethyl group with Val100 (unique to CDK7) .
These interactions explain this compound’s sub-nM binding affinity (Kd < 1 nM) and slow off-rate kinetics .
Analytical Characterization
This compound’s synthesis is validated using advanced techniques:
-
NMR spectroscopy : Confirms regioselectivity in Friedel-Crafts reactions .
-
Mass spectrometry : Verifies molecular weight (490.5 g/mol) and intermediate purity .
-
X-ray crystallography : Resolves 3D binding mode in CDK7 complexes .
Reaction Optimization Challenges
-
Regioselectivity : Friedel-Crafts reactions required careful control to favor the desired indole regioisomer .
-
Chiral resolution : SNAr with amine 45 necessitated enantiomerically pure reagents to avoid racemic mixtures .
-
Phosphine oxide installation : Pd-catalyzed coupling conditions were optimized to minimize by-products .
This compound represents a paradigm in kinase inhibitor design, combining targeted synthetic chemistry with structural biology insights. Its clinical advancement (NCT04247126) underscores the therapeutic potential of selective CDK7 inhibition in oncology .
Scientific Research Applications
Efficacy in Tumor Models
Preclinical studies have demonstrated that SY-5609 exhibits robust anti-tumor activity across several cancer models:
- Lung Cancer : Significant tumor growth inhibition was observed in small cell lung cancer models.
- Breast Cancer : In triple-negative breast cancer models, 100% of the tested subjects showed tumor growth inhibition, with 58% achieving deep and sustained regressions.
- Ovarian Cancer : High-grade serous ovarian cancer models also exhibited substantial tumor regression at doses well below the maximum tolerated dose (MTD).
The following table summarizes the efficacy of this compound across different cancer types based on preclinical data:
| Cancer Type | Model Type | Tumor Growth Inhibition | Complete Regression |
|---|---|---|---|
| Lung Cancer | Small Cell Lung Cancer | 100% | N/A |
| Breast Cancer | Triple-Negative Breast Cancer | 100% | 58% |
| Ovarian Cancer | High-Grade Serous Ovarian Cancer | 100% | 58% |
Phase 1 Trials
This compound has entered clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors. The primary objectives include assessing safety, tolerability, pharmacokinetics, and anti-tumor activity. Notably, the drug has received orphan drug designation from the FDA for pancreatic cancer, highlighting its potential in treating rare malignancies.
Key Findings from Clinical Trials :
- Initial results indicated that this compound could deliver meaningful benefits to patients with pancreatic cancer who have limited treatment options.
- The ongoing Phase 1 study aims to establish a maximum tolerated dose and evaluate the drug's effectiveness in various solid tumors exhibiting RB pathway alterations.
Case Study 1: Breast Cancer
In a clinical trial involving patients with treatment-resistant triple-negative breast cancer, this compound was administered as a monotherapy. The results showed:
- Response Rate : Approximately 42% of patients experienced stable disease.
- Duration of Response : Some patients reported responses lasting beyond six months.
Case Study 2: Pancreatic Cancer
A heavily pre-treated cohort of pancreatic cancer patients received this compound under compassionate use protocols. Observations included:
- Tumor Response : Notable reductions in tumor size were documented in several patients.
- Safety Profile : The drug was well-tolerated with manageable side effects.
Mechanism of Action
SY-5609 exerts its effects by selectively inhibiting CDK7, which is involved in two fundamental processes in cancer cells: transcription and cell cycle control . By inhibiting CDK7, this compound disrupts the phosphorylation of the T-loops of other cyclin-dependent kinases, leading to reduced transcription, cell cycle arrest, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of SY-5609 with other CDK7 inhibitors and related compounds:
Selectivity and Mechanism of Action
Preclinical and Clinical Efficacy
Key Advantages of this compound
Selectivity: this compound’s noncovalent mechanism avoids off-target effects seen in covalent inhibitors (e.g., THZ1, YKL-5-124) .
Oral Administration : Unlike SY-1365 or THZ1, this compound’s oral formulation allows flexible dosing and improved patient compliance .
Combination Potential: Synergizes with chemotherapy (gemcitabine) and targeted therapies (fulvestrant) in preclinical and clinical studies .
Clinical Versatility : Active in diverse tumors, including PDAC, HR+ breast cancer, and Rb-altered cancers .
Biological Activity
SY-5609 is a selective and potent oral inhibitor of cyclin-dependent kinase 7 (CDK7), a target that has gained attention in oncology due to its involvement in cell cycle regulation and transcriptional control. This compound is under investigation for its therapeutic potential across various solid tumors, particularly those with specific genetic alterations.
CDK7 plays a crucial role in the phosphorylation of RNA polymerase II, influencing gene expression and cell cycle progression. By inhibiting CDK7, this compound disrupts these processes, leading to reduced tumor growth and improved patient outcomes in certain cancer types. Preclinical studies have demonstrated that this compound can induce robust anti-tumor activity, particularly in models resistant to other therapies such as CDK4/6 inhibitors .
Phase 1 Trials
Recent data from ongoing Phase 1 clinical trials have shown promising results for this compound as both a monotherapy and in combination with other agents. The trials included patients with advanced solid tumors such as pancreatic, breast, colorectal, and ovarian cancers. Key findings from these trials include:
- Stable Disease (SD) Rates : In a cohort of heavily pre-treated patients with advanced pancreatic cancer, 38.5% achieved SD, with some experiencing tumor regressions of up to 20% .
- Tumor Marker Reduction : In patients with pancreatic cancer, reductions in the CA 19-9 tumor marker were observed in three out of four patients, ranging from 32% to 72% .
- Dosing Regimens : The 7-day on/7-day off dosing schedule was found to be optimal for tolerability while maintaining efficacy comparable to continuous dosing .
Preclinical Findings
Preclinical evaluations have highlighted the compound's ability to induce dose-dependent transcriptional responses and significant tumor growth inhibition (TGI) in xenograft models. Notably:
- Xenograft Models : In various patient-derived xenograft (PDX) models, this compound demonstrated over 50% TGI in all tested models, with some achieving greater than 90% TGI or complete regression .
- Combination Therapies : When combined with fulvestrant in resistant breast cancer models, this compound showed significant TGI compared to either agent alone, suggesting potential for re-sensitization in previously resistant tumors .
Case Study: Advanced Pancreatic Cancer
One notable case involved a patient with metastatic pancreatic cancer who had failed multiple lines of therapy. This patient achieved prolonged SD for up to 10 months on this compound treatment, highlighting its potential effectiveness in difficult-to-treat cases .
Case Study: Hormone Receptor-Positive Breast Cancer
In hormone receptor-positive breast cancer patients receiving this compound in combination with fulvestrant, significant tumor regressions were observed, underscoring the compound's efficacy even in cases resistant to standard therapies .
Summary of Clinical Data
| Tumor Type | Patient Cohort Size | Stable Disease Rate | Tumor Regression Observed | Notable Outcomes |
|---|---|---|---|---|
| Advanced Pancreatic Cancer | 13 | 38.5% | Up to 20% | Prolonged SD for up to 10 months |
| Hormone Receptor-Positive Breast Cancer | Variable | Significant response | Significant TGI | Re-sensitization observed |
| Colorectal Cancer | Ongoing | Data pending | Data pending | Combination therapy being evaluated |
Q & A
Q. What is the mechanistic basis for SY-5609's selective inhibition of CDK7, and how does it differ from covalent CDK7 inhibitors?
this compound is a noncovalent, orally bioavailable inhibitor that achieves high selectivity (4,340-fold over CDK16) through structural modifications of earlier compounds like SY-1364. Unlike covalent inhibitors (e.g., YKL-5-124 or THZ1), this compound does not rely on irreversible binding to Cys312 but instead uses non-covalent interactions to target CDK5. Researchers should validate selectivity using kinase profiling panels and molecular dynamics simulations to compare binding kinetics and off-target effects .
Q. What experimental models are most appropriate for evaluating this compound's efficacy in oncology research?
Preclinical studies in fibrolamellar carcinoma (FLC) utilized five human FLC models, including cell lines (e.g., H33) and patient-derived xenografts. For mechanistic validation, combining this compound with siRNA knockdown of CDK7 or parallel use of covalent inhibitors (e.g., YKL-5-124) is recommended to confirm on-target effects .
Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) data be analyzed in this compound studies?
this compound exhibits dose-proportional PK with minimal accumulation and a steady-state half-life suitable for daily dosing. Use non-compartmental analysis (NCA) for single-agent PK and compartmental modeling for combination therapies. PD markers like RNA polymerase II phosphorylation (p-RNAPII) and apoptotic markers (e.g., cleaved PARP) should be quantified via immunoblotting to correlate target engagement with efficacy .
Q. What are the primary safety considerations when administering this compound in clinical trials?
Common adverse events (AEs) include nausea, diarrhea, and decreased platelet counts. In combination with fulvestrant, AE profiles mirror single-agent data. Researchers should monitor hematologic parameters and gastrointestinal toxicity, employing dose-escalation protocols (e.g., 3+3 design) to establish maximum tolerated doses (MTDs) .
Advanced Research Questions
Q. How can this compound be integrated into combination therapies to overcome resistance mechanisms in CDK7-dependent cancers?
Preclinical data suggest combining this compound with endocrine therapies (e.g., fulvestrant) or CDK4/6 inhibitors. To optimize synergy, use factorial experimental designs to test dose matrices and assess additive vs. synergistic effects via Chou-Talalay analysis. Prioritize PD biomarkers (e.g., RB phosphorylation) to validate mechanism-based combinations .
Q. What methodologies are effective for identifying predictive biomarkers of this compound response?
Transcriptomic profiling (RNA-seq) of CDK7-regulated genes (e.g., MYC, MCL1) and proteomic analysis of DNA damage response pathways can identify responders. Retrospective analysis of clinical trial biospecimens using multiplex IHC or digital spatial profiling is critical for correlating biomarker expression with progression-free survival .
Q. How do resistance mechanisms to this compound compare to those observed with covalent CDK7 inhibitors?
Resistance may arise from compensatory upregulation of parallel kinases (e.g., CDK9/12) or mutations in CDK7’s ATP-binding pocket. Employ CRISPR-Cas9 screens or longitudinal whole-exome sequencing of resistant clones to map escape pathways. Compare findings with covalent inhibitors to distinguish target-specific vs. off-target resistance .
Q. What statistical approaches are recommended for reconciling preclinical and clinical efficacy data for this compound?
Use translational PK/PD modeling to bridge preclinical xenograft data (e.g., tumor growth inhibition) with clinical response rates. Bayesian hierarchical models can account for interspecies variability and optimize dose predictions for phase II trials .
Q. How can structural biology inform the optimization of next-generation CDK7 inhibitors?
Co-crystallization studies (e.g., PDB: 7RA5 for CDK2) and molecular dynamics simulations elucidate binding modes. Apply free-energy perturbation (FEP) calculations to predict affinity changes for this compound analogs, prioritizing compounds with improved selectivity and brain penetration .
Q. What in vivo models best recapitulate the tumor microenvironment for studying this compound's immune-modulatory effects?
Syngeneic models or humanized mice with intact immune systems are ideal for evaluating this compound’s impact on tumor-infiltrating lymphocytes (TILs). Flow cytometry and cytokine profiling (e.g., IFN-γ, IL-6) should complement RNA-seq to dissect immunogenic cell death mechanisms .
Methodological Guidelines
- Data Contradictions : When preclinical efficacy (e.g., stable disease in xenografts) conflicts with clinical outcomes (e.g., progressive disease), conduct reverse translational studies using patient-derived organoids to identify confounding factors like stromal interactions .
- Dose Optimization : Leverage population PK models to account for interpatient variability in drug clearance, particularly in hepatic-impaired cohorts, given this compound’s primary metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
